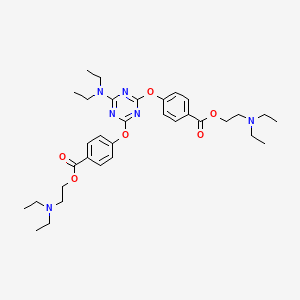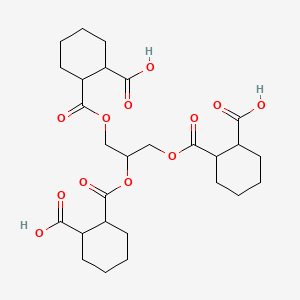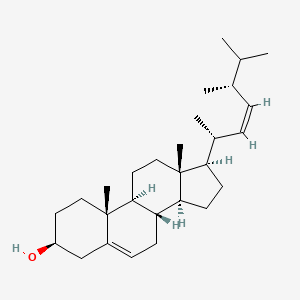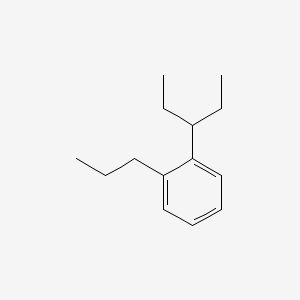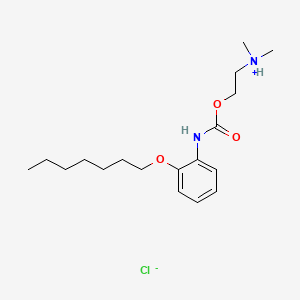
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride is a chemical compound with the molecular formula C18H31ClN2O3 It is a derivative of carbanilic acid and is characterized by the presence of a dimethylaminoethyl group and a heptyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride typically involves the reaction of carbanilic acid derivatives with dimethylaminoethanol and heptyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbanilates.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The dimethylaminoethyl group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the heptyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with similar dimethylaminoethyl functionality.
Carbanilic acid derivatives: Compounds with similar carbanilate structures but different substituents.
Uniqueness
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride is unique due to the combination of its dimethylaminoethyl and heptyloxy groups, which confer specific chemical and physical properties
Propiedades
Número CAS |
68097-62-1 |
|---|---|
Fórmula molecular |
C18H31ClN2O3 |
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
2-[(2-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-4-5-6-7-10-14-22-17-12-9-8-11-16(17)19-18(21)23-15-13-20(2)3;/h8-9,11-12H,4-7,10,13-15H2,1-3H3,(H,19,21);1H |
Clave InChI |
YXBSSKIKVXKAEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


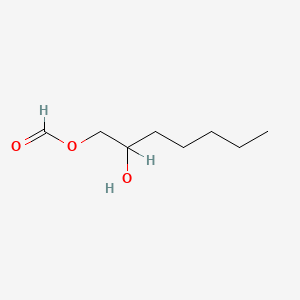
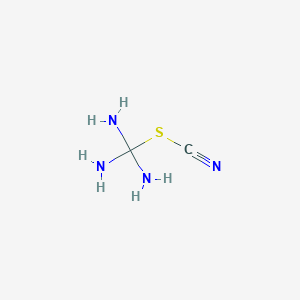
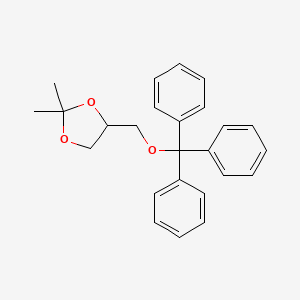
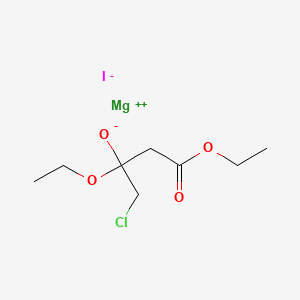
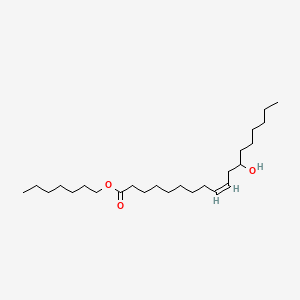
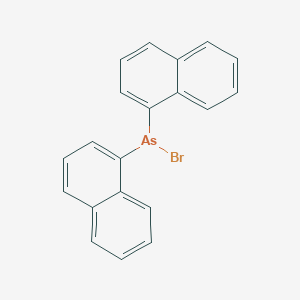
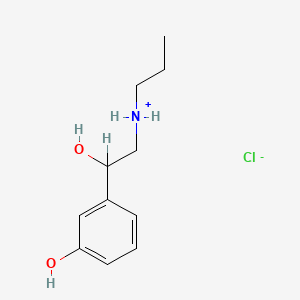
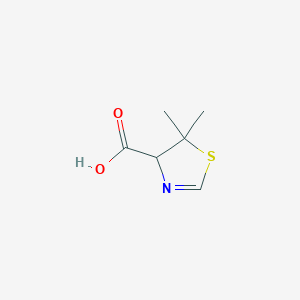
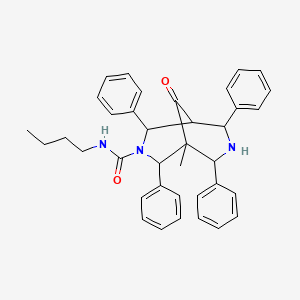
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
